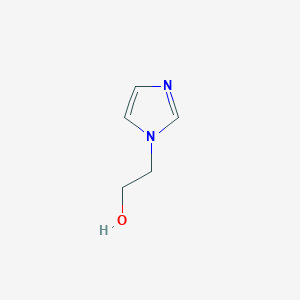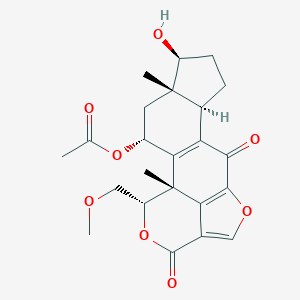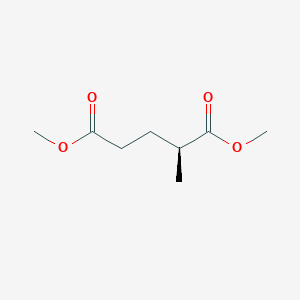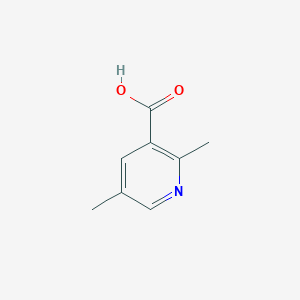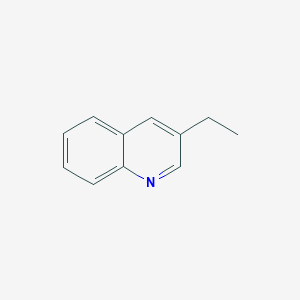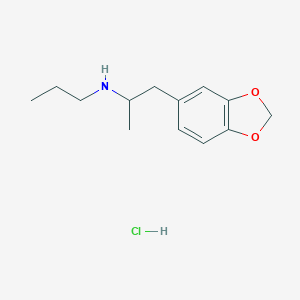
1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride
Overview
Description
3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) is a lesser-known psychoactive substituted amphetamine of the phenethylamine class. It is structurally similar to other compounds in the phenethylamine family, such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). This compound is primarily used in scientific research and forensic analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) typically involves the following steps:
Formation of the Methylenedioxy Ring: This step involves the reaction of catechol with formaldehyde in the presence of hydrochloric acid to form 1,3-benzodioxole.
Alkylation: The 1,3-benzodioxole is then alkylated with a suitable alkyl halide, such as 1-bromo-2-propanone, to form the intermediate compound.
Reductive Amination: The intermediate compound undergoes reductive amination with ammonia or a primary amine to form the final product, 3,4-Methylenedioxyphenyl-2-propanamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, or other amines can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) has several scientific research applications:
Forensic Analysis: Used as an internal standard for qualitative and quantitative analyses of hallucinogenic designer drugs in biological samples.
Pharmacological Studies: Investigated for its psychoactive properties and potential therapeutic applications.
Chemical Research: Used in studies related to the synthesis and reactivity of substituted amphetamines.
Toxicological Studies: Examined for its metabolism, toxicity, and pharmacokinetics in various biological systems
Mechanism of Action
The mechanism of action of 3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) involves its interaction with monoamine transporters. It enters neurons via carriage by these transporters and inhibits the vesicular monoamine transporter.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
- Methylenedioxypyrovalerone (MDPV)
Uniqueness
3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological properties compared to other similar compounds. While it shares structural similarities with MDA and MDMA, it lacks the methyl group at the alpha position, which significantly alters its biological activity and metabolism. Additionally, its use as an internal standard in forensic analysis sets it apart from other compounds in the phenethylamine class .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-propylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12;/h4-5,8,10,14H,3,6-7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXHXZWOUQTVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)CC1=CC2=C(C=C1)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30995874 | |
| Record name | N-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74341-77-8 | |
| Record name | 3,4-Mdpa hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074341778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDPR hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HM2G45B8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


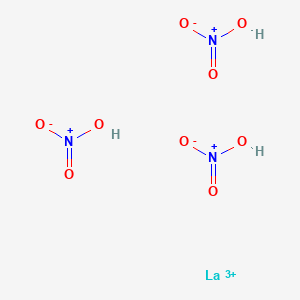
![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)
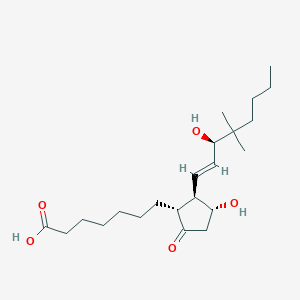
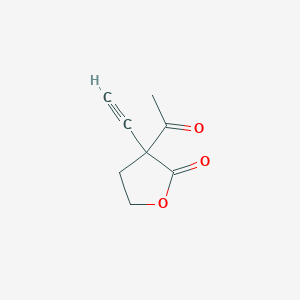
![(1S,6R,9S)-12,12-dimethyl-3,3-dioxo-5,8-dioxa-3lambda6-thia-4-azatetracyclo[7.2.1.01,6.04,6]dodecan-7-one](/img/structure/B157877.png)
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B157880.png)
